molecular formula C61H64O12 B127889 Gal[236Bn]beta(1-4)Glc[236Bn]-beta-MP CAS No. 150412-81-0

Gal[236Bn]beta(1-4)Glc[236Bn]-beta-MP

Cat. No.: B127889
CAS No.: 150412-81-0
M. Wt: 989.1 g/mol
InChI Key: GEVBSODSBYNKQA-IMBADGMBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Gal[236Bn]beta(1-4)Glc[236Bn]-beta-MP involves the protection of hydroxyl groups in galactose and glucose with benzyl groups. The protected sugars are then linked via a beta(1-4) glycosidic bond. The final step involves the attachment of a 4-methoxyphenyl group to the glucose moiety .

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The process involves multiple steps of protection, glycosylation, and deprotection reactions .

Chemical Reactions Analysis

Types of Reactions: Gal[236Bn]beta(1-4)Glc[236Bn]-beta-MP undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Gal[236Bn]beta(1-4)Glc[236Bn]-beta-MP is used in various scientific research applications, including:

Mechanism of Action

The compound exerts its effects by participating in glycosylation reactions. It acts as a donor of the galactose and glucose moieties, which are transferred to acceptor molecules. The molecular targets include enzymes involved in glycosylation, such as glycosyltransferases. The pathways involved include the formation of glycosidic bonds and the modification of glycoproteins .

Comparison with Similar Compounds

Uniqueness: Gal[236Bn]beta(1-4)Glc[236Bn]-beta-MP is unique due to its specific benzyl protection pattern and the presence of a 4-methoxyphenyl group. This makes it particularly useful in studies requiring high specificity and purity .

Properties

IUPAC Name

(2R,3S,4S,5R,6S)-6-[(2R,3R,4S,5R,6S)-6-(4-methoxyphenoxy)-4,5-bis(phenylmethoxy)-2-(phenylmethoxymethyl)oxan-3-yl]oxy-4,5-bis(phenylmethoxy)-2-(phenylmethoxymethyl)oxan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C61H64O12/c1-63-50-32-34-51(35-33-50)70-60-59(69-41-49-30-18-7-19-31-49)57(67-39-47-26-14-5-15-27-47)55(53(72-60)43-65-37-45-22-10-3-11-23-45)73-61-58(68-40-48-28-16-6-17-29-48)56(66-38-46-24-12-4-13-25-46)54(62)52(71-61)42-64-36-44-20-8-2-9-21-44/h2-35,52-62H,36-43H2,1H3/t52-,53-,54+,55-,56+,57+,58-,59-,60-,61+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEVBSODSBYNKQA-IMBADGMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2C(C(C(C(O2)COCC3=CC=CC=C3)OC4C(C(C(C(O4)COCC5=CC=CC=C5)O)OCC6=CC=CC=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8)OCC9=CC=CC=C9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COCC3=CC=CC=C3)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)COCC5=CC=CC=C5)O)OCC6=CC=CC=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8)OCC9=CC=CC=C9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C61H64O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60462165
Record name Gal[236Bn]beta(1-4)Glc[236Bn]-beta-MP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60462165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

989.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150412-81-0
Record name 4-Methoxyphenyl 2,3,6-tris-O-(phenylmethyl)-4-O-[2,3,6-tris-O-(phenylmethyl)-β-D-galactopyranosyl]-β-D-glucopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=150412-81-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gal[236Bn]beta(1-4)Glc[236Bn]-beta-MP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60462165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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